FXR Potency Comparison: LJN452 Demonstrates 215-Fold to 495-Fold Greater Potency Than Leading Clinical-Stage Non-Bile Acid FXR Agonists
LJN452 exhibits an EC50 of 0.2 nM for human FXR in HTRF assays, which represents the highest potency among all FXR agonists currently in clinical development for NASH [1]. In direct comparison using consistent assay formats, LJN452 is 215-fold more potent than cilofexor (GS-9674; EC50 = 43 nM), 40-fold more potent than EDP-305 (EC50 = 8 nM), and 495-fold more potent than obeticholic acid (OCA; EC50 = 99 nM) [1]. This potency differential is maintained across multiple assay platforms including cellular co-transfection assays and primary hepatocyte gene induction studies [2].
| Evidence Dimension | FXR agonist potency (EC50) |
|---|---|
| Target Compound Data | 0.2 nM (HTRF assay) |
| Comparator Or Baseline | Cilofexor: 43 nM; EDP-305: 8 nM; Obeticholic acid: 99 nM |
| Quantified Difference | 215-fold more potent than cilofexor; 40-fold more potent than EDP-305; 495-fold more potent than OCA |
| Conditions | Human FXR HTRF biochemical assay and cellular co-transfection assays |
Why This Matters
Higher potency enables lower dosing requirements in preclinical models and clinical studies, potentially reducing off-target exposure and improving the therapeutic window.
- [1] Nature Table 2. Summary of FXR modulating compounds in clinical trials. Exp Mol Med. 2023. View Source
- [2] Tully DC, et al. Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and NASH. J Med Chem. 2017;60(24):9960-9973. View Source
